molecular formula C5H10BrNO B1612611 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane CAS No. 547716-11-0

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1612611
CAS No.: 547716-11-0
M. Wt: 180.04 g/mol
InChI Key: HGEANTQLVIFWHO-UHFFFAOYSA-N
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Description

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Its rigid, strained bicyclic scaffold confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and asymmetric catalysis. Key applications include:

  • Pharmaceutical intermediates: Used in synthesizing substituted pyrrolo[3,2-b]pyridine derivatives, which are relevant to drug discovery .
  • Constrained γ-amino acid analogs: Serves as a backbone for designing analogs of GABAergic drugs like baclofen and pregabalin .
  • Catalysis: Derivatives act as ligands in asymmetric catalytic reactions .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.BrH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEANTQLVIFWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586244
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547716-11-0
Record name 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Applications

Chiral Building Block
One of the primary applications of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is as a chiral building block in organic synthesis. Its unique stereochemistry allows it to serve as a precursor for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry .

Reactivity Profiles
The compound can undergo several key reactions:

  • Oxidation : Transforming it into oxides or hydroxylated derivatives using agents like potassium permanganate.
  • Reduction : Converting it into reduced forms via reducing agents such as lithium aluminum hydride.
  • Substitution : Engaging in nucleophilic substitution reactions where the hydrobromide group can be replaced by other nucleophiles .

Biological Applications

Ligand in Biochemical Studies
In biological research, this compound is being investigated for its potential as a ligand in biochemical assays. Its structural features allow it to bind selectively to certain receptors or enzymes, modulating their activity and providing insights into metabolic processes .

Medical Applications

Therapeutic Potential
The compound is explored for its potential therapeutic properties. It serves as a precursor in the synthesis of pharmaceutical compounds , particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively . Additionally, its unique bicyclic structure may contribute to novel mechanisms of action against various diseases.

Industrial Applications

Catalyst Development
In industrial settings, this compound is utilized in the development of novel materials and catalysts for chemical processes. Its reactivity allows it to participate in catalytic cycles that enhance reaction efficiency and selectivity .

Synthesis of Pyrrolo Derivatives

A notable case study involves the use of this compound as an intermediate for synthesizing substituted pyrrolo[3,2-b]pyridine derivatives. These derivatives exhibit significant bioactivity and are being explored for their potential applications in drug development .

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in managing metabolic disorders .

Comparison with Similar Compounds

Molecular Data :

Property Value
Molecular Formula C₅H₉NO (free base)
Molecular Weight 99.13 g/mol (free base)
CAS Number (hydrochloride) 31560-06-2
Key Functional Groups Bridged morpholine-proline chimera

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key differences among bicyclic compounds sharing the [2.2.1]heptane core:

Compound Name Molecular Formula Substituents/Modifications Key Applications References
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₅H₁₀ClNO Hydrochloride salt Drug intermediates, γ-amino acid analogs
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₆H₉F₃NO·HCl Trifluoromethyl group at C3 Potential fluorinated drug candidates
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane C₅H₁₀N₂ Additional nitrogen at C5 Ligands in asymmetric catalysis
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane C₁₁H₁₇NO₃ Boc-protected amine, ketone at C2 Peptidomimetic synthesis
1-Aza-7-oxabicyclo[2.2.1]heptanes C₅H₉NO Nitrogen at C1, oxygen at C7 Stereodivergent synthesis platforms

Pharmacological and Chemical Properties

  • Bioactivity :
    • The parent compound’s hydrochloride salt (CAS 31560-06-2) is pivotal in synthesizing kinase inhibitors and neuroactive agents .
    • Trifluoromethyl derivatives exhibit enhanced metabolic stability due to fluorine’s electronegativity .
  • Reactivity :
    • The oxa-aza scaffold undergoes regioselective alkylation at N5, enabling functionalization .
    • 2,5-Diazabicyclo analogs show higher basicity, affecting ligand-metal coordination in catalysis .

Commercial Availability and Specifications

Compound Purity Supplier Price (10g)
This compound hydrochloride ≥98% MSE Supplies LLC €129.00
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane 97% Combi-Blocks $72.00
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate 95% Combi-Blocks $294.00

Preparation Methods

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
From trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline CbzCl, TsCl, NaBH4, Pd/C Mild to reflux, multi-step ~70% overall High stereoselectivity, well-documented
Cyclization with amine and epoxide Appropriate amine and epoxide HBr catalyst 50–100 °C, polar solvent Not specified Suitable for industrial scale, continuous flow
Alkylation of hydrochloride salt This compound HCl Alkyl halides, Et3N 130 °C, sealed tube Not specified For advanced synthetic applications

Research Findings and Analytical Data

  • NMR Spectroscopy: The compound’s 1H and 13C NMR spectra confirm the bicyclic structure and stereochemistry, with characteristic chemical shifts recorded in CDCl3.
  • Mass Spectrometry: High-resolution mass spectrometry matches calculated molecular weights precisely, confirming purity.
  • Optical Rotation: Specific rotation values ([α]D) are consistent with the (1S,4S) stereochemistry.
  • Yield Optimization: The use of protecting groups and mild reaction conditions minimizes side reactions and racemization, enhancing yield and purity.

Q & A

Q. Basic

  • 1H/13C NMR : Confirms stereochemistry and structural integrity. For example, the final product shows distinct signals at δ 4.50 (s, 1H) and 3.81 (d, 1H, J = 7.2 Hz) for the bicyclic protons .
  • HRMS : Validates molecular weight (e.g., m/z 100.0760 for C₅H₁₀NO, matching theoretical 100.0757) .
  • Optical rotation : [α]²⁰D = +104.2° (CHCl₃) confirms enantiopurity .

How can reaction conditions be optimized to improve yield and stereoselectivity?

Advanced
Critical factors include:

  • Temperature control : Tosylation at 0°C minimizes side reactions (e.g., sulfonate hydrolysis) .
  • Solvent systems : THF/EtOH mixtures enhance NaBH₄ reduction efficiency by stabilizing intermediates .
  • Catalyst selection : Pd/C under H₂ selectively removes Cbz groups without affecting the bicyclic core .
  • Protecting groups : Cbz (benzyloxycarbonyl) offers better stability over benzoyl in acidic/basic conditions .

What are the challenges in handling intermediates during synthesis, and how are they addressed?

Q. Advanced

  • Hydroxyl activation : Tosylation (TsCl) converts the hydroxyl group into a better leaving group, enabling cyclization. However, excess TsCl can lead to over-sulfonation, requiring precise stoichiometry .
  • Reduction selectivity : NaBH₄ in ethanol/THF selectively reduces esters to alcohols without over-reducing amides .
  • Purification : Flash chromatography (EA/PE 30–50%) effectively separates bicyclic products from linear byproducts .

How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Advanced
Discrepancies often arise from:

  • Protecting group strategies : Older methods (e.g., benzoyl protection in Portoghese’s synthesis) may reduce overall yields due to harsh deprotection (e.g., NaOMe reflux) .
  • Cyclization efficiency : LiBH₄-based methods (Scheme 1, ) vs. NaBH₄ (Scheme 2) show differing stereochemical outcomes due to borohydride coordination effects .
  • Validation : Cross-check optical rotation and NMR data with literature (e.g., δ 2.16–2.21 ppm for bridgehead protons) to confirm reproducibility .

What pharmacological applications justify the compound’s synthesis?

Q. Advanced

  • α7 neuronal nicotinic receptor ligands : Derivatives like 2,5-diazabicycloheptanes show high affinity for neurological targets, enabling studies on Alzheimer’s and schizophrenia .
  • Organocatalysis : The rigid bicyclic framework serves as a chiral scaffold in asymmetric catalysis, e.g., for synthesizing β-lactams .
  • Prodrug development : The core structure’s stability under physiological conditions makes it a candidate for drug delivery systems .

What scalability challenges exist for large-scale synthesis?

Q. Advanced

  • Cost of reagents : Pd/C-catalyzed hydrogenation is effective but expensive for multi-gram scales. Alternatives like transfer hydrogenation are being explored.
  • Safety : NaBH₄ and SOCl₂ require strict handling protocols (e.g., glacial acetic acid quenching to prevent exothermic reactions) .
  • Purification : Column chromatography is impractical for industrial scales; recrystallization or distillation optimization is needed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane
Reactant of Route 2
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

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